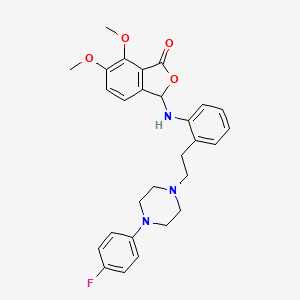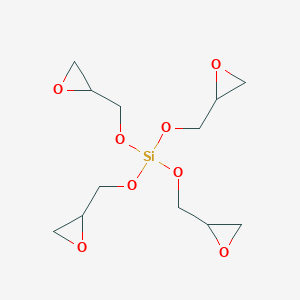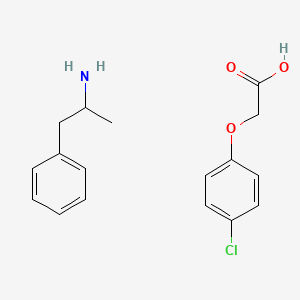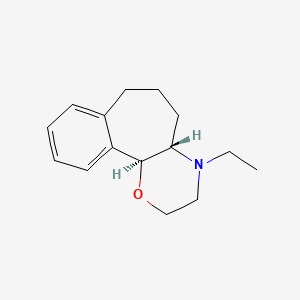
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- Acylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Addition of the Tetrahydro-N-(2,4,6-trimethylphenyl) Group:
- N-alkylation reactions using 2,4,6-trimethylphenyl halides under basic conditions.
Formation of the Hydrochloride Salt:
- Treatment with hydrochloric acid to obtain the monohydrochloride form.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:
- Use of continuous flow reactors for efficient cyclization.
- Catalysts to enhance reaction rates and yields.
- Purification techniques like crystallization and chromatography to ensure high purity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
-
Formation of the Pyrrolizine Core:
- Starting with a suitable precursor such as a pyrrole derivative.
- Cyclization reactions to form the bicyclic pyrrolizine structure.
化学反应分析
Types of Reactions: 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions to replace certain groups with others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products:
- Oxidation products may include ketones or carboxylic acids.
- Reduction products could be amines or alcohols.
- Substitution products depend on the substituents introduced.
科学研究应用
1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its pharmacological effects and potential therapeutic uses.
Industry: Utilized in the development of new materials or as a catalyst in certain reactions.
作用机制
The mechanism of action of this compound depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
- Binding to active sites of enzymes, inhibiting or activating their function.
- Interacting with cellular receptors, triggering signal transduction pathways.
相似化合物的比较
- 1H-Pyrrolizine-7a(5H)-acetamide derivatives: Compounds with similar core structures but different substituents.
- Tetrahydro-N-(2,4,6-trimethylphenyl) derivatives: Compounds with the same substituent but different core structures.
Uniqueness:
- The combination of the pyrrolizine core with the tetrahydro-N-(2,4,6-trimethylphenyl) group and the acetamide functionality makes this compound unique. It offers a distinct set of chemical properties and potential biological activities compared to other similar compounds.
This detailed overview provides a comprehensive understanding of 1H-Pyrrolizine-7a(5H)-acetamide, tetrahydro-N-(2,4,6-trimethylphenyl)-, monohydrochloride, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
CAS 编号 |
88069-55-0 |
|---|---|
分子式 |
C18H27ClN2O |
分子量 |
322.9 g/mol |
IUPAC 名称 |
2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)-N-(2,4,6-trimethylphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C18H26N2O.ClH/c1-13-10-14(2)17(15(3)11-13)19-16(21)12-18-6-4-8-20(18)9-5-7-18;/h10-11H,4-9,12H2,1-3H3,(H,19,21);1H |
InChI 键 |
ZHMGWSYQJRJKON-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC23CCCN2CCC3)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


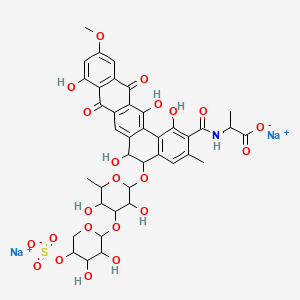




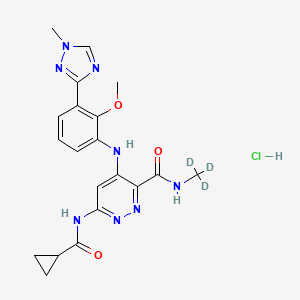
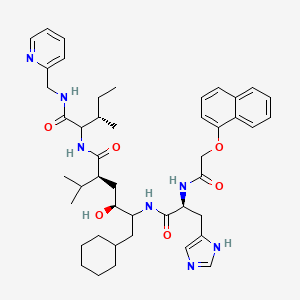
![3-[[9,10-dioxo-4,5,8-tris[3-(trimethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-trimethylazanium;4-methylbenzenesulfonate](/img/structure/B12776509.png)

